molecular formula C23H25NO5S B2592737 Fmoc-Cys(THP)-OH CAS No. 1673576-83-4

Fmoc-Cys(THP)-OH

Cat. No.: B2592737
CAS No.: 1673576-83-4
M. Wt: 427.52
InChI Key: HNOVKLHBTNHTHA-BGERDNNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Cys(THP)-OH is a compound used in peptide synthesis, specifically as a protecting group for cysteine residues. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a cysteine (Cys) residue, and a tetrahydropyranyl (THP) group. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group, while the THP group protects the thiol group of cysteine .

Mechanism of Action

Target of Action

Fmoc-Cys(THP)-OH, also known as Fmoc-L-Cys(Thp)-OH, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The compound plays a crucial role in protecting these cysteine residues during peptide synthesis .

Mode of Action

This compound interacts with its targets by attaching to the cysteine residues in peptides and proteins, thereby protecting these residues during the synthesis process . This interaction is facilitated by the tetrahydropyranyl (Thp) group in the compound, which was found to be stable in mildly acidic conditions .

Biochemical Pathways

The use of this compound affects the biochemical pathways involved in peptide synthesis. Specifically, it facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . The compound enables increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine residues .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the successful synthesis of peptides and proteins. By protecting cysteine residues, the compound allows for the creation of complex peptides and proteins with precise structures . This has significant implications for the development of new methodologies for site-selective protein modification .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound is stable in mildly acidic conditions, which is crucial for its role in peptide synthesis . Furthermore, the compound’s effectiveness can be influenced by the specific conditions of the synthesis process, such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(THP)-OH typically involves the protection of the cysteine thiol group with the THP group, followed by the attachment of the Fmoc group to the amino group. The THP group is introduced by reacting cysteine with dihydropyran in the presence of an acid catalyst. The Fmoc group is then attached using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and easy purification of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Cys(THP)-OH is unique due to its stability under mildly acidic conditions and its ease of removal using aqueous silver nitrate. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is required .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-2-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S/c25-22(26)20(14-30-21-11-5-6-12-28-21)24-23(27)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-21H,5-6,11-14H2,(H,24,27)(H,25,26)/t20-,21?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOVKLHBTNHTHA-BGERDNNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)SCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)SC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.